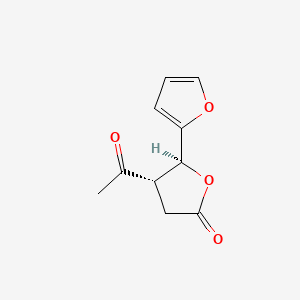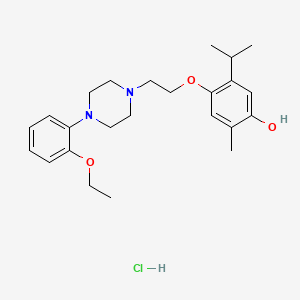
2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl- is a complex organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring, a hydroxyl group, and two phenyl groups, one of which is substituted with a methylsulfonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furanone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-keto acid or an α,β-unsaturated carbonyl compound.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Phenyl Group Substitution: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using appropriate phenyl derivatives.
Methylsulfonyl Substitution: The methylsulfonyl group can be introduced through sulfonation reactions, using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation reagents, sulfonation reagents like methylsulfonyl chloride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrofuranone derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furanone ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways.
相似化合物的比较
Similar Compounds
2(3H)-Furanone, dihydro-5-hydroxy-4-phenyl-3-phenyl-: Lacks the methylsulfonyl group.
2(3H)-Furanone, dihydro-5-hydroxy-4-(4-methylphenyl)-3-phenyl-: Contains a methyl group instead of a methylsulfonyl group.
2(3H)-Furanone, dihydro-5-hydroxy-4-(4-chlorophenyl)-3-phenyl-: Contains a chlorine atom instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in 2(3H)-Furanone, dihydro-5-hydroxy-4-(4-(methylsulfonyl)phenyl)-3-phenyl- imparts unique chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications in research and industry.
属性
| 673458-21-4 | |
分子式 |
C17H16O5S |
分子量 |
332.4 g/mol |
IUPAC 名称 |
5-hydroxy-4-(4-methylsulfonylphenyl)-3-phenyloxolan-2-one |
InChI |
InChI=1S/C17H16O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10,14-15,17,19H,1H3 |
InChI 键 |
KETRNDQFHQCNAX-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(C(=O)OC2O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)

